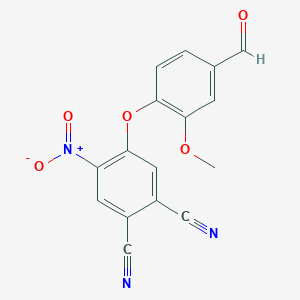

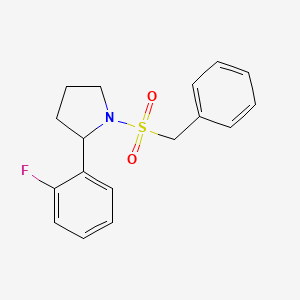

![molecular formula C11H12N4O B5970147 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)

4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of “4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol” is represented by the linear formula C14H16N4O3 . The molecular weight is 288.309 .Scientific Research Applications

Anticancer Activity

MLS000067643: and related 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines. In a study by Emami et al., several novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer potential. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM . These findings highlight the compound’s potential as an anticancer agent.

Aromatase Inhibition

Molecular docking studies have suggested that MLS000067643 interacts with the binding pocket of the aromatase enzyme. Aromatase inhibitors are crucial in breast cancer treatment, as they suppress estrogen production. Investigating the binding modes of this compound provides insights into its potential as an aromatase inhibitor .

Synthesis of Schiff Bases

Schiff bases derived from 1,2,4-triazoles, including MLS000067643 , have been synthesized. These compounds exhibit diverse biological activities and are used in drug development. The facile synthesis of Schiff bases from amino-triazoles underscores their potential applications .

Antimicrobial Properties

While specific studies on MLS000067643 ’s antimicrobial activity are scarce, other 1,2,4-triazole derivatives have demonstrated promising results. Further investigations could explore its effectiveness against bacterial and fungal pathogens .

Propellants and Explosives

High nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles, find applications in propellants and explosives. While direct evidence for MLS000067643 in this field is limited, its structural features align with those of such compounds .

Chemical Research and Drug Development

The 1,2,4-triazole scaffold is a valuable platform for designing bioactive molecules. Researchers continue to explore novel derivatives for various applications, including drug developmentMLS000067643 ’s unique structure makes it an interesting candidate for further investigation .

Safety and Hazards

properties

IUPAC Name |

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-13-14-9(2)15(8)12-7-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFLKFAZKEDPK-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N=CC2=CC=C(C=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1/N=C/C2=CC=C(C=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)

![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)

![3-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5970118.png)

![1-(cyclohexylmethyl)-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5970119.png)

![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-fluorobenzamide](/img/structure/B5970124.png)

![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)

![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5970172.png)